molecular formula C10H12F2N4O B12221841 3-Fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

3-Fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B12221841
M. Wt: 242.23 g/mol
InChI Key: IACVJSHXYNILGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor® as a fluorinating agent . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of fluorinated pyrrolidine derivatives may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules .

Properties

Molecular Formula

C10H12F2N4O

Molecular Weight

242.23 g/mol

IUPAC Name

3-fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C10H12F2N4O/c1-6-7(11)8(15-5-14-6)16-3-2-10(12,4-16)9(13)17/h5H,2-4H2,1H3,(H2,13,17)

InChI Key

IACVJSHXYNILGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCC(C2)(C(=O)N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.